Photoluminescence Quantum Yield – Thiophene Core vs. Furan and Pyrrole Analogs in Fluid Solution
In a direct head‑to‑head study under identical experimental conditions, the thiophene‑centered compound (BBT‑Th) exhibited a photoluminescence quantum yield (φF) of 0.21 in dichloromethane solution, which is less than half that of its furan analog (BBT‑Fu, φF = 0.47) and approximately half that of its pyrrole analog (BBT‑Py, φF = 0.42) [1]. All three compounds emit in the deep‑blue region with emission maxima between 444 nm and 450 nm [1].
| Evidence Dimension | Photoluminescence quantum yield (φF) in dichloromethane at room temperature |
|---|---|
| Target Compound Data | φF = 0.21 (thiophene derivative, BBT-Th) |
| Comparator Or Baseline | Furan analog (BBT-Fu): φF = 0.47; Pyrrole analog (BBT-Py): φF = 0.42 |
| Quantified Difference | BBT-Th φF is 55 % lower than BBT-Fu and 50 % lower than BBT-Py |
| Conditions | Dichloromethane solution, room temperature, optically dilute conditions; emission maxima 444–450 nm for all three compounds |
Why This Matters
For OLED and sensor applications where high luminescence efficiency is paramount, the furan or pyrrole analogs are quantitatively superior; the thiophene variant should be selected only when its lower quantum yield is offset by other properties (e.g., charge transport, biological activity, or photostability).
- [1] B. L. Reid, S. B. Briggs, L. E. Karagiannidis, S. Muzzioli, P. Raiteri, M. E. Light, S. Stagni, P. Brulatti, P. A. Gale, M. I. Ogden, M. Massi, J. Mater. Chem. C, 2013, 1, 2209–2216. View Source
